1-(2,5-Dichlorophenyl)sulfonylazepane
Description
1-(2,5-Dichlorophenyl)sulfonylazepane is a sulfonamide derivative featuring an azepane (7-membered nitrogen-containing ring) substituted with a 2,5-dichlorophenylsulfonyl group. Its molecular formula is C₁₂H₁₄Cl₂NO₂S, with a molecular weight of 319.22 g/mol. The sulfonyl group enhances stability and influences bioavailability, while the dichlorophenyl moiety may contribute to hydrophobic interactions in binding pockets.
Properties
CAS No. |
519145-91-6 |
|---|---|
Molecular Formula |
C12H15Cl2NO2S |
Molecular Weight |
308.2g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-5-6-11(14)12(9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI Key |
SZWQDCAWIFQVSH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-(2,5-Dichlorophenyl)sulfonylazepane, its structural and functional analogs are compared below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₄Cl₂NO₂S | 319.22 | 2,5-dichlorophenyl, azepane | 3.8† | 0.12‡ |
| 1-(4-Chlorophenyl)sulfonylpiperidine | C₁₁H₁₄ClNO₂S | 275.75 | 4-chlorophenyl, piperidine | 2.9 | 0.45 |
| 1-(3,5-Difluorophenyl)sulfonylazepane | C₁₂H₁₄F₂NO₂S | 301.30 | 3,5-difluorophenyl, azepane | 2.5 | 1.02 |
| 1-(Naphthalen-1-yl)sulfonylazepane | C₁₅H₁₇NO₂S | 299.37 | naphthyl, azepane | 4.1 | 0.08 |
*Predicted LogP (octanol-water partition coefficient) using computational tools. †Estimated via QSAR modeling.
Key Findings:
Halogen Effects : The 2,5-dichlorophenyl group enhances lipophilicity (LogP = 3.8) compared to difluorophenyl analogs (LogP = 2.5), favoring membrane permeability but reducing aqueous solubility.
Bioactivity : In preliminary screenings, this compound showed moderate inhibition of carbonic anhydrase isoforms (IC₅₀ ~ 15 µM), whereas 1-(4-chlorophenyl)sulfonylpiperidine exhibited weaker activity (IC₅₀ > 50 µM), suggesting azepane’s role in potency .
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